(E)-(Methylthio)acetic acid (1-(2-chlorophenyl)ethylidene)hydrazide
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Overview
Description
(E)-(Methylthio)acetic acid (1-(2-chlorophenyl)ethylidene)hydrazide is a chemical compound with a complex structure that includes a methylthio group, an acetic acid moiety, and a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(Methylthio)acetic acid (1-(2-chlorophenyl)ethylidene)hydrazide typically involves the reaction of (E)-(Methylthio)acetic acid with 1-(2-chlorophenyl)ethylidene hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: (E)-(Methylthio)acetic acid and 1-(2-chlorophenyl)ethylidene hydrazine.
Solvent: Ethanol or methanol.
Reaction Conditions: Heating to reflux temperature.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalysts to enhance reaction rates. The choice of method depends on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-(Methylthio)acetic acid (1-(2-chlorophenyl)ethylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
(E)-(Methylthio)acetic acid (1-(2-chlorophenyl)ethylidene)hydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-(Methylthio)acetic acid (1-(2-chlorophenyl)ethylidene)hydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(E)-(Methylthio)acetic acid (1-(2-bromophenyl)ethylidene)hydrazide: Similar structure but with a bromine atom instead of chlorine.
(E)-(Methylthio)acetic acid (1-(2-fluorophenyl)ethylidene)hydrazide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in (E)-(Methylthio)acetic acid (1-(2-chlorophenyl)ethylidene)hydrazide imparts unique chemical properties, such as specific reactivity patterns and potential biological activity, distinguishing it from its analogs with different halogen substitutions.
Properties
CAS No. |
133661-98-0 |
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Molecular Formula |
C11H13ClN2OS |
Molecular Weight |
256.75 g/mol |
IUPAC Name |
N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-methylsulfanylacetamide |
InChI |
InChI=1S/C11H13ClN2OS/c1-8(13-14-11(15)7-16-2)9-5-3-4-6-10(9)12/h3-6H,7H2,1-2H3,(H,14,15)/b13-8+ |
InChI Key |
OTPUWNTUMHPJJN-MDWZMJQESA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC)/C1=CC=CC=C1Cl |
Canonical SMILES |
CC(=NNC(=O)CSC)C1=CC=CC=C1Cl |
Origin of Product |
United States |
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